molecular formula C16H19N3O3S B1386842 2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid CAS No. 1171641-84-1

2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid

Cat. No.: B1386842
CAS No.: 1171641-84-1
M. Wt: 333.4 g/mol
InChI Key: WAORICMMFKZLRA-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid is a complex organic compound characterized by its unique quinazoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid involves multiple steps, typically starting from commercially available precursors. A common approach involves the construction of the quinazoline core followed by the introduction of the isopropylthio and morpholine groups. Typical reactions include nucleophilic substitution and cyclization under controlled temperature and pH conditions.

Industrial Production Methods: While detailed industrial production methods are proprietary and vary, they generally scale up the laboratory procedures with considerations for efficiency, yield, and safety. Optimizations often include the use of robust catalysts and eco-friendly solvents to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid undergoes various chemical reactions including:

  • Oxidation: Which might modify the isopropylthio group.

  • Reduction: Possibly affecting the carboxylic acid functionality.

  • Substitution Reactions: Particularly nucleophilic substitutions due to the electron-rich quinazoline nucleus.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride. Solvents like dimethyl sulfoxide and acetonitrile are frequently used to facilitate these reactions under controlled temperatures.

Major Products: The major products of these reactions depend on the specific pathways chosen. For example, oxidation can yield sulfoxide derivatives, while reduction might result in alcohol forms.

Scientific Research Applications

2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid has shown promise in several scientific areas:

  • Chemistry: As a versatile intermediate in the synthesis of more complex molecules.

  • Biology: In studies of enzyme inhibition due to its potential as a molecular probe.

  • Medicine: Particularly in anticancer research, where derivatives of quinazoline structures have been explored for their therapeutic potential.

  • Industry: As a precursor in the manufacturing of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action often involves its interaction with biological targets such as enzymes or receptors. The quinazoline core can mimic natural substrates, allowing it to competitively inhibit biological processes. Pathways involved typically include signal transduction cascades where the compound modulates activity through allosteric inhibition or receptor binding.

Comparison with Similar Compounds

Unique Features: Compared to other quinazoline derivatives, 2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid stands out due to its specific functional groups which enhance its biological activity and chemical reactivity.

Similar Compounds: Some similar compounds include:

  • 4-(morpholin-4-yl)quinazoline: Lacks the isopropylthio group but shares the quinazoline and morpholine structures.

  • 2-(methylthio)quinazoline: Similar but with a methylthio instead of an isopropylthio group.

  • 4-morpholinoquinazoline-7-carboxylic acid: Shares the morpholino and carboxylic acid functionalities.

Each of these similar compounds has unique properties that make them suitable for different applications, but none quite matches the specific profile of this compound in terms of both chemical versatility and biological activity.

Properties

IUPAC Name

4-morpholin-4-yl-2-propan-2-ylsulfanylquinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10(2)23-16-17-13-9-11(15(20)21)3-4-12(13)14(18-16)19-5-7-22-8-6-19/h3-4,9-10H,5-8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAORICMMFKZLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C=CC(=C2)C(=O)O)C(=N1)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid
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2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid
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2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid
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2-(Isopropylthio)-4-morpholin-4-ylquinazoline-7-carboxylic acid

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